alpha,alpha-Dimethyl-gamma-butyrolactone
Description
Alpha,alpha-Dimethyl-gamma-butyrolactone, also known as this compound, is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1094. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with targets. For alpha,alpha-Dimethyl-gamma-butyrolactone, it is recommended to store it at room temperature, preferably in a cool and dark place .
Biochemical Analysis
Biochemical Properties
Alpha, alpha-Dimethyl-gamma-butyrolactone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with receptor proteins in certain bacterial species, influencing the regulation of antibiotic production and morphological differentiation . The nature of these interactions often involves binding to specific receptor proteins, which can lead to changes in gene expression and cellular function.
Cellular Effects
The effects of alpha, alpha-Dimethyl-gamma-butyrolactone on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain bacterial species, alpha, alpha-Dimethyl-gamma-butyrolactone has been observed to induce the production of antibiotics and promote sporulation . These effects are mediated through its interaction with specific receptor proteins that regulate gene expression.
Molecular Mechanism
The molecular mechanism of action of alpha, alpha-Dimethyl-gamma-butyrolactone involves its binding interactions with biomolecules. It binds to receptor proteins, inhibiting their binding to specific DNA targets . This inhibition can lead to the activation or repression of target genes, resulting in changes in cellular function. Additionally, alpha, alpha-Dimethyl-gamma-butyrolactone can act as an enzyme inhibitor or activator, further influencing biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha, alpha-Dimethyl-gamma-butyrolactone can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that alpha, alpha-Dimethyl-gamma-butyrolactone can have long-term effects on cellular function, including sustained changes in gene expression and cellular metabolism
Dosage Effects in Animal Models
The effects of alpha, alpha-Dimethyl-gamma-butyrolactone vary with different dosages in animal models. At lower doses, this compound may have beneficial effects, such as inducing the production of antibiotics in bacterial species . At higher doses, it can exhibit toxic or adverse effects, including disruptions in cellular function and metabolism. Understanding the dosage effects is essential for determining the safe and effective use of alpha, alpha-Dimethyl-gamma-butyrolactone in research and potential therapeutic applications.
Metabolic Pathways
Alpha, alpha-Dimethyl-gamma-butyrolactone is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and influence metabolic flux and metabolite levels . These interactions can lead to changes in the production and utilization of metabolites, affecting overall cellular function and health.
Transport and Distribution
The transport and distribution of alpha, alpha-Dimethyl-gamma-butyrolactone within cells and tissues are critical for its activity and function. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . Understanding these transport and distribution mechanisms is essential for optimizing the use of alpha, alpha-Dimethyl-gamma-butyrolactone in research and potential therapeutic applications.
Subcellular Localization
The subcellular localization of alpha, alpha-Dimethyl-gamma-butyrolactone can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of alpha, alpha-Dimethyl-gamma-butyrolactone within cells can affect its interactions with biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
3,3-dimethyloxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(2)3-4-8-5(6)7/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVAIJPDWVTFKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190584 | |
Record name | 2,2-Dimethyl-4-butyrolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3709-08-8 | |
Record name | 2,2-Dimethyl-4-butyrolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003709088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3709-08-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1094 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Dimethyl-4-butyrolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | alpha,alpha-dimethyl-gamma-butyrolactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-Dimethyl-4-butyrolactone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MQY4D3RG7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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